

DS-1001b inhibitor for IDH1 R132H mutation

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Compound of Interest

Compound Name: DS-1001b

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An In-depth Technical Guide to **DS-1001b** (Safusidenib): A Brain-Penetrant Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)

For Researchers, Scientists, and Drug Development Professionals

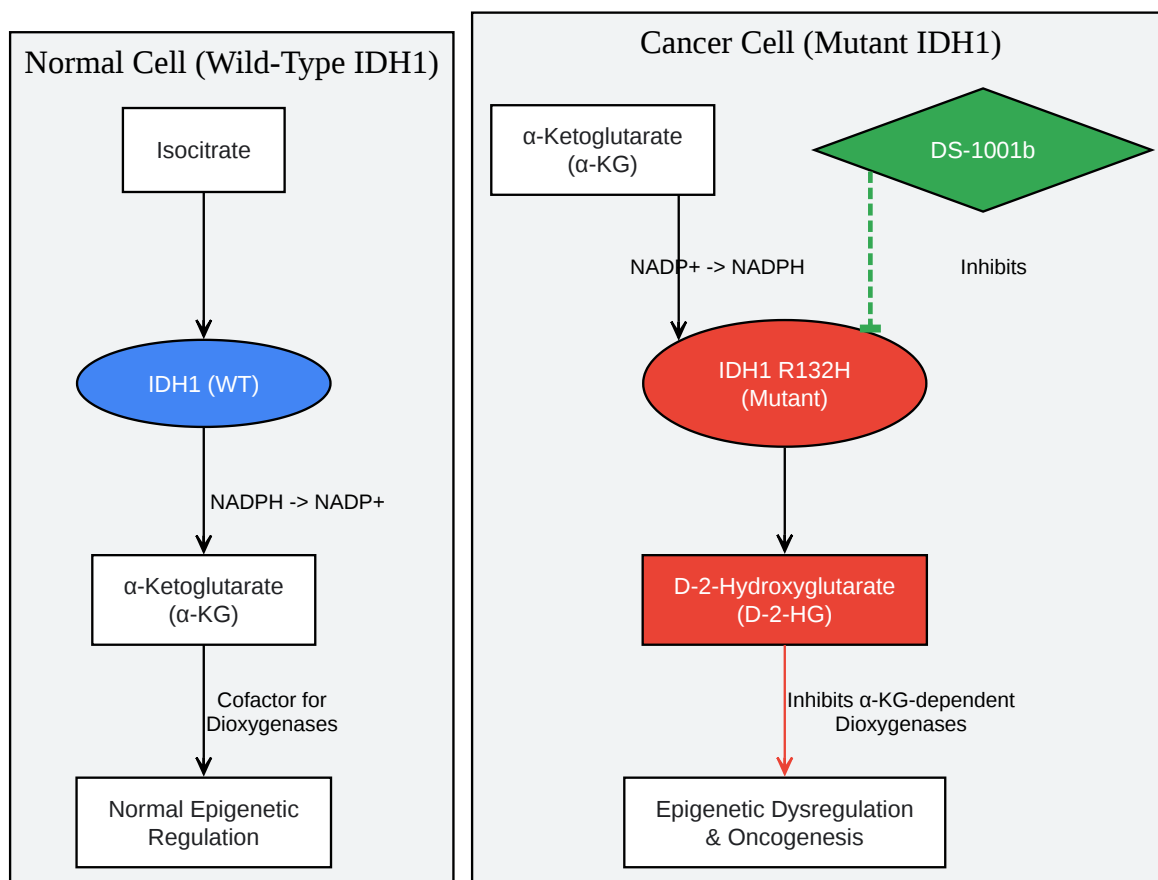
Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H substitution, are a defining feature of several cancers, including lower-grade gliomas and chondrosarcomas.[1][2] These gain-of-function mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which drives tumorigenesis through epigenetic dysregulation.[1][2][3] **DS-1001b** (safusidenib) is a potent, selective, orally bioavailable, and blood-brain barrier (BBB) permeable small molecule inhibitor designed to target these IDH1 mutations.[4][5] Preclinical and clinical studies have demonstrated its ability to significantly reduce D-2-HG levels, inhibit tumor growth, and induce differentiation.[5][6] This document provides a comprehensive technical overview of **DS-1001b**, summarizing its mechanism of action, preclinical data, clinical trial results, and key experimental methodologies.

Introduction: The Role of IDH1 R132H in Oncology

Wild-type IDH1 is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG).[1][3] However, heterozygous point mutations at the R132 residue of IDH1 confer a new enzymatic function: the NADPH-dependent reduction of α -KG to D-2-HG.[1][3] The accumulation of D-2-HG competitively inhibits α -KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic changes that block cellular differentiation and promote oncogenesis.[2][7] The IDH1 R132H

mutation is the most frequent variant, found in approximately 70-90% of lower-grade gliomas. [2][3][7] This makes the mutant IDH1 enzyme a highly specific and attractive therapeutic target.

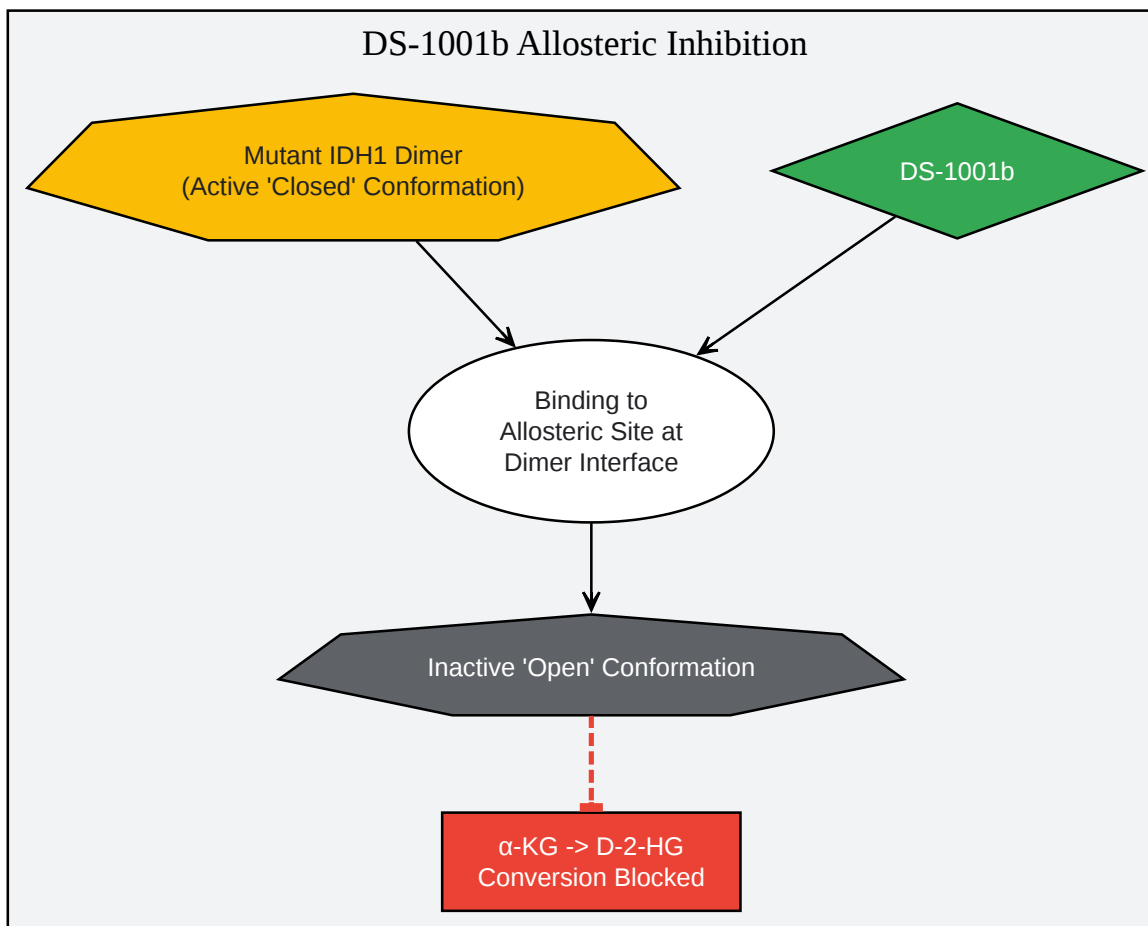


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Caption: IDH1 mutation signaling and **DS-1001b** intervention point.

DS-1001b: Mechanism of Action

DS-1001b is a non-competitive inhibitor that functions by binding to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme.[1][8] This binding stabilizes the enzyme in an inactive "open" conformation, which disrupts the catalytic site and reduces its affinity for the substrate, α -KG.[1] This allosteric inhibition is highly specific to the mutant form of the IDH1 enzyme, preventing the production of D-2-HG without affecting the normal metabolic function of wild-type IDH1.



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Caption: Allosteric inhibition mechanism of **DS-1001b** on mutant IDH1.

Preclinical Profile

In Vitro Potency and Selectivity

DS-1001b demonstrates potent and selective inhibition of 2-HG production in cells expressing various IDH1 mutations, with the highest potency observed against the prevalent R132H mutation.[6] It shows minimal activity against wild-type IDH1 or mutant IDH2 enzymes.[6]

Cell Line / Target	Mutation	Assay Type	IC50 / GI50 (nM)	Reference
TF-1 (stable)	IDH1 R132H	2-HG Production	~30	[6]
TF-1 (stable)	IDH1 R132C	2-HG Production	~30	[6]
293A (transient)	IDH1 R132H	2-HG Production	Lowest IC50	[6]
293A (transient)	IDH1 R132G/L/S	2-HG Production	~200	[6]
JJ012 Chondrosarcoma	IDH1 R132G	Cell Proliferation	81	[4]
L835 Chondrosarcoma	IDH1 R132C	Cell Proliferation	77	[4]
IDH1 Wild-Type Cells	WT	Cell Proliferation	>10,000	[9]
IDH2 Mutants	R140Q / R172K	2-HG Production	No Inhibition	[6]

In Vivo Efficacy in Xenograft Models

In patient-derived xenograft (PDX) models of glioblastoma with the IDH1 R132H mutation, continuous oral administration of **DS-1001b** resulted in significant anti-tumor activity.[5][6] The inhibitor effectively suppressed tumor growth in both subcutaneous and orthotopic (intracranial) models.[5][6] This anti-tumor effect was accompanied by a marked decrease in 2-HG levels within the tumor tissue and an induction of glial differentiation markers, such as glial fibrillary acidic protein (GFAP).[5][6]

Model Type	Cancer Type	Key Findings	Reference
Subcutaneous PDX (A1074)	Glioblastoma (IDH1 R132H)	Significant tumor volume reduction; Decreased plasma 2-HG levels; Induced neural differentiation.	[6]
Orthotopic PDX	Glioblastoma (IDH1 R132H)	Tumor growth inhibition; Reduced tumor D-2-HG levels.	[2][3]
Subcutaneous Xenograft (JJ012)	Chondrosarcoma (IDH1 R132G)	Impaired tumor growth.	[4]

Blood-Brain Barrier Permeability

A critical feature of **DS-1001b** for the treatment of gliomas is its ability to penetrate the blood-brain barrier.[5][10] Preclinical studies in mice confirmed good brain distribution.[3] This was later corroborated in a Phase I clinical trial where the brain-to-plasma ratio of the free form of **DS-1001b** in 3 patients ranged from 0.19 to 0.77.[10]

Clinical Development: Phase I Study (NCT03030066)

The first-in-human, multicenter, open-label, dose-escalation Phase I study evaluated the safety, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of **DS-1001b** in patients with recurrent or progressive IDH1-mutant gliomas.[2][7][10][11]

Study Design

- Population: 47 patients with recurrent/progressive IDH1-mutant (R132) glioma.[2][7]
- Dosage: Oral administration of **DS-1001b** from 125 mg to 1400 mg twice daily (bid) in continuous cycles.[2][7]
- Primary Objectives: Assess safety, tolerability, and determine the maximum tolerated dose (MTD).[12][13]
- Secondary Objectives: Evaluate PK, PD (D-2-HG levels), and anti-tumor activity.[12][13]

Pharmacokinetics and Pharmacodynamics

DS-1001b demonstrated dose-dependent increases in peak plasma concentration (C_{max}) and area under the curve (AUC).^{[10][11]} Steady-state levels were generally achieved by day 4 of dosing.^[3] Pharmacodynamic analysis of on-treatment brain tumor samples showed a significant reduction in D-2-HG levels compared to pre-study archived samples, confirming target engagement in patients.^{[2][7]}

PK/PD Parameter	Result	Reference
Pharmacokinetics		
C _{max} and AUC	Increased dose-dependently.	^{[10][11]}
Brain/Plasma Ratio (free drug)	0.19 - 0.77 (n=3)	^[10]
Pharmacodynamics		
Tumor D-2-HG Levels	Significantly lower in on-treatment samples vs. pre-study samples.	^{[2][7]}

Clinical Efficacy

DS-1001b demonstrated promising anti-tumor activity in a heavily pre-treated patient population.^{[10][14]} Responses were observed in both contrast-enhancing and non-enhancing gliomas.

Efficacy Endpoint	Enhancing Glioma Cohort	Non-Enhancing Glioma Cohort	Reference
Objective Response Rate (ORR)	17.1%	33.3%	[2] [7]
Complete Response (CR)	1 patient	-	[10] [11]
Partial Response (PR)	5 patients	-	[11]
Minor Response (MR)	-	4 patients	[11]
Stable Disease (SD)	11 patients	8 patients	[11]
Median Progression-Free Survival (PFS)	10.4 months (95% CI: 6.1-17.7)	Not Reached (95% CI: 24.1-NR)	[2] [7]

Safety and Tolerability

DS-1001b was generally well-tolerated. The maximum tolerated dose (MTD) was not reached at doses up to 1400 mg bid.[\[7\]](#)[\[10\]](#)[\[11\]](#) Most adverse events (AEs) were Grade 1 or 2.[\[7\]](#)

Adverse Event Profile	Finding	Reference
Maximum Tolerated Dose (MTD)	Not reached up to 1400 mg bid.	[7] [10] [11]
Dose Limiting Toxicity (DLT)	One event: Grade 3 decreased white blood cell count (1000 mg bid).	[10] [11]
Serious Drug-Related AEs	None reported.	[7]
Grade 3 AEs	Observed in 40-42.6% of patients.	[7] [11]
Common AEs (>20% incidence)	Skin hyperpigmentation, diarrhea, pruritus, nausea, rash, headache, alopecia, arthralgia, dry skin.	[7] [10] [14]

Key Experimental Methodologies

Detailed protocols are proprietary; however, based on published literature, the following outlines the standard methodologies used to characterize **DS-1001b**.

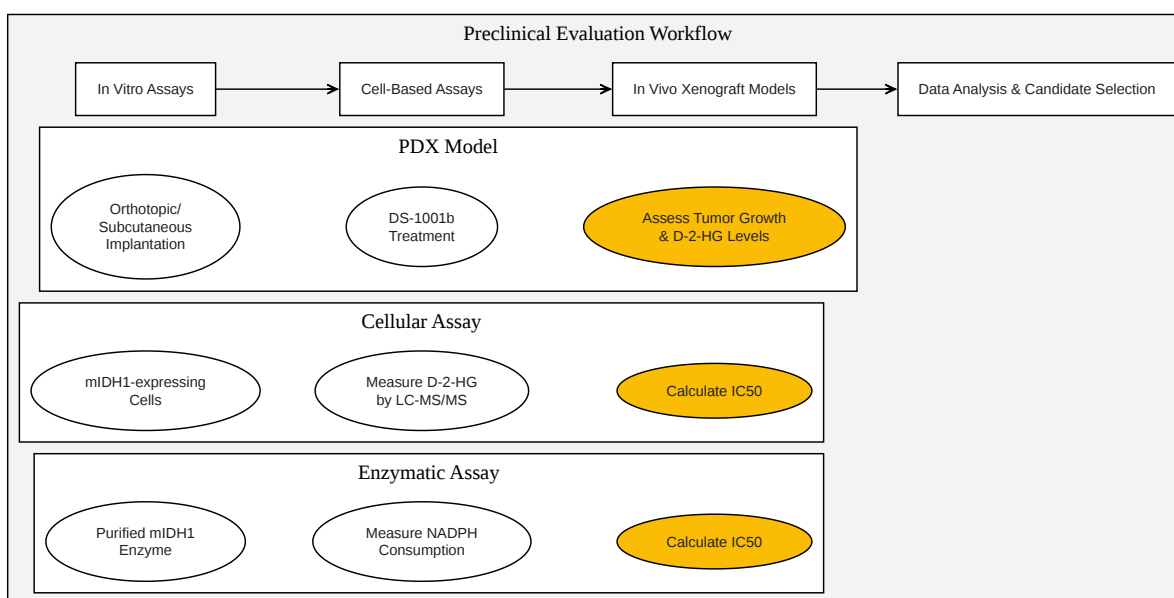
Mutant IDH1 Enzymatic Assay

- Objective: To determine the in vitro potency of **DS-1001b** on the enzymatic activity of purified recombinant mutant IDH1 protein.
- Protocol Outline:
 - Recombinant human IDH1 R132H protein is incubated in an assay buffer containing NADPH, MgCl₂, and α -KG.
 - Serial dilutions of **DS-1001b** (or vehicle control) are added to the reaction mixture.
 - The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C).
 - The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
 - IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Inhibition Assay

- Objective: To measure the ability of **DS-1001b** to inhibit the production of D-2-HG in cells engineered to express mutant IDH1.
- Protocol Outline:
 - Cells (e.g., TF-1 or 293A) stably or transiently expressing IDH1 R132H are seeded in multi-well plates.^[6]
 - Cells are treated with increasing concentrations of **DS-1001b** for a specified duration (e.g., 24-72 hours).
 - After treatment, cells and/or culture media are collected.

- Metabolites are extracted using a solvent like methanol.
- D-2-HG levels in the extracts are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
- IC50 values are determined from the dose-response curve.



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Caption: Generalized workflow for preclinical evaluation of an IDH1 inhibitor.

D-2-HG Measurement in Tumor Tissue

- Objective: To quantify the level of the oncometabolite D-2-HG in tumor samples from preclinical models or clinical trial patients.
- Protocol Outline:
 - Resected tumor tissue is snap-frozen and stored at -80°C.
 - A known weight of the tissue is homogenized in a suitable buffer (e.g., containing bovine serum albumin).[2]
 - Metabolites are extracted from the homogenate, typically with a cold organic solvent (e.g., 80% methanol).
 - The supernatant is collected after centrifugation to remove proteins and cellular debris.
 - The sample undergoes derivatization (e.g., with diacetyl-l-tartaric anhydride) to enable chiral separation of D- and L-2-HG isomers.[2]
 - The derivatized sample is analyzed by a validated LC-MS/MS method with an appropriate internal standard to ensure accurate quantification.

Conclusion and Future Directions

DS-1001b (safusidenib) is a potent and selective brain-penetrant inhibitor of mutant IDH1 that has demonstrated a favorable safety profile and compelling anti-tumor activity in both preclinical models and a Phase I clinical trial for recurrent IDH1-mutant gliomas. Its ability to effectively reduce D-2-HG levels in patient tumors confirms its mechanism of action and target engagement. The observed clinical responses, particularly the durable stable disease and objective responses in a difficult-to-treat patient population, underscore its therapeutic potential.

Ongoing research includes a Phase II study (NCT04458272) evaluating **DS-1001b** in patients with chemotherapy- and radiotherapy-naïve IDH1-mutated WHO grade 2 glioma, which will provide further insight into its efficacy in an earlier-line setting.[7][15][16] Future investigations will likely focus on optimizing its use, exploring combination therapies, and identifying biomarkers to predict patient response.

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